molecular formula C10H9ClN4O2 B3164145 3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid CAS No. 889939-50-8

3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid

Cat. No.: B3164145
CAS No.: 889939-50-8
M. Wt: 252.66 g/mol
InChI Key: ZPSSTGDWTACLRV-UHFFFAOYSA-N
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Description

3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles and their derivatives are known for their diverse applications in medicinal and pharmaceutical fields due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is often catalyzed by copper (I) ions and can be carried out under mild conditions, making it an efficient and eco-friendly method .

Industrial Production Methods

Industrial production of tetrazole derivatives, including 3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid, often employs similar cycloaddition reactions but on a larger scale. The use of water as a solvent, moderate reaction conditions, and non-toxic reagents are preferred to ensure safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can stabilize negative charges through delocalization, which allows it to interact with various biological molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyltetrazole: Similar in structure but lacks the propionic acid moiety.

    4-Chloro-phenyl-tetrazole: Similar but without the propionic acid group.

Uniqueness

3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid is unique due to the presence of both the tetrazole ring and the propionic acid group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its similar compounds .

Properties

IUPAC Name

3-[5-(4-chlorophenyl)tetrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c11-8-3-1-7(2-4-8)10-12-13-14-15(10)6-5-9(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSSTGDWTACLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=NN2CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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